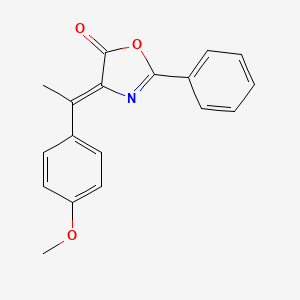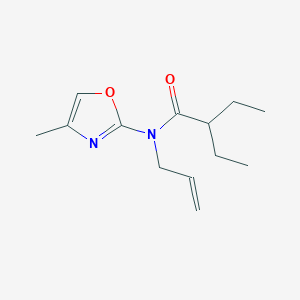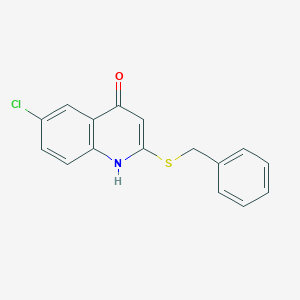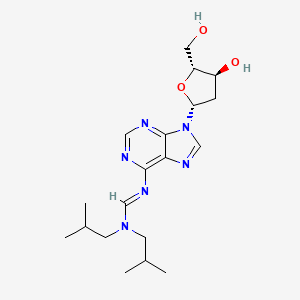![molecular formula C17H16N4 B12896343 6,7-Diphenyl-1,2,3,4-tetrahydroimidazo[2,1-c][1,2,4]triazine CAS No. 55754-05-7](/img/no-structure.png)
6,7-Diphenyl-1,2,3,4-tetrahydroimidazo[2,1-c][1,2,4]triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Diphenyl-1,2,3,4-tetrahydroimidazo[2,1-c][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazines. This compound is characterized by its unique structure, which includes a fused imidazo-triazine ring system with two phenyl groups attached at the 6 and 7 positions. The presence of nitrogen atoms in the ring system imparts significant chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications .
Vorbereitungsmethoden
The synthesis of 6,7-Diphenyl-1,2,3,4-tetrahydroimidazo[2,1-c][1,2,4]triazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 1,2-diaminobenzene with benzaldehyde in the presence of a suitable catalyst can lead to the formation of the desired triazine compound. Industrial production methods often employ microwave-assisted synthesis, solid-phase synthesis, and multicomponent one-pot reactions to achieve higher yields and efficiency .
Analyse Chemischer Reaktionen
6,7-Diphenyl-1,2,3,4-tetrahydroimidazo[2,1-c][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The phenyl groups attached to the triazine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. .
Wissenschaftliche Forschungsanwendungen
6,7-Diphenyl-1,2,3,4-tetrahydroimidazo[2,1-c][1,2,4]triazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activity, including antifungal, anticancer, and antiviral properties. It is being studied for its potential use in drug development and as a therapeutic agent.
Medicine: Due to its cytotoxic effects on tumor cell lines, it is being explored as a potential anticancer agent. Its antiviral properties also make it a candidate for antiviral drug development.
Industry: The compound is used in the development of new materials, including polymers and catalysts, due to its stability and reactivity
Wirkmechanismus
The mechanism of action of 6,7-Diphenyl-1,2,3,4-tetrahydroimidazo[2,1-c][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of essential cellular processes. In cancer cells, it induces apoptosis by activating caspase pathways and disrupting mitochondrial function. Its antiviral activity is attributed to its ability to inhibit viral replication by targeting viral enzymes and proteins .
Vergleich Mit ähnlichen Verbindungen
6,7-Diphenyl-1,2,3,4-tetrahydroimidazo[2,1-c][1,2,4]triazine can be compared with other similar compounds, such as:
6,7-Diphenyl-1,2,5-thiadiazolo[3,4-g]quinoxaline: This compound also contains a fused ring system with phenyl groups but differs in the presence of sulfur and nitrogen atoms.
Pyrazolo[4,3-e][1,2,4]triazine derivatives: These compounds have a similar triazine ring but with different substituents and biological activities.
1,3,5-Triazines: These compounds have three nitrogen atoms in the ring and are used in various applications, including as herbicides and pharmaceuticals .
Eigenschaften
| 55754-05-7 | |
Molekularformel |
C17H16N4 |
Molekulargewicht |
276.34 g/mol |
IUPAC-Name |
6,7-diphenyl-1,2,3,4-tetrahydroimidazo[2,1-c][1,2,4]triazine |
InChI |
InChI=1S/C17H16N4/c1-3-7-13(8-4-1)15-16(14-9-5-2-6-10-14)21-12-11-18-20-17(21)19-15/h1-10,18H,11-12H2,(H,19,20) |
InChI-Schlüssel |
TYPDDSKEUZJDDB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2C(=C(N=C2NN1)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3-thienyl)-](/img/structure/B12896278.png)




